Compound K

描述

Compound K, also known as ginsenoside this compound, is a secondary metabolite derived from the biotransformation of major ginsenosides found in Panax ginseng. It is not naturally present in ginseng plants but is produced through enzymatic or microbial processes. This compound has garnered significant attention due to its pharmacological activities, including antioxidation, anticancer, antiproliferation, antidiabetic, neuroprotection, and anti-atherogenic properties .

准备方法

Synthetic Routes and Reaction Conditions: Compound K is primarily synthesized through the deglycosylation of protopanaxadiol-type ginsenosides. This process involves the removal of sugar moieties from the parent ginsenosides using specific enzymes or chemical methods. The enzymatic hydrolysis method is preferred due to its high specificity, environmental friendliness, and efficiency. Protopanaxadiol-type ginsenoside hydrolases are classified into three categories based on the glycosyl-linked carbon atoms they act upon .

Industrial Production Methods: Industrial production of this compound involves the use of microbial cell systems, such as engineered microbes and human intestinal bacteria, to convert major ginsenosides into this compound. This method is considered safe and efficient, providing a sustainable approach to large-scale production .

化学反应分析

Biotransformation Processes

Compound K undergoes various chemical reactions during its biotransformation, primarily through enzymatic and microbial pathways:

-

Enzymatic Hydrolysis : The hydrolysis of ginsenosides by β-glucosidase enzymes leads to the formation of this compound. This reaction is crucial for the bioavailability of the compound in the human body.

-

Microbial Fermentation : Certain gut microbiota can convert protopanaxadiol into this compound through fermentation processes. This microbial conversion enhances the compound's absorption and efficacy.

Rate Constants for Reactions Involving this compound

The kinetics of reactions involving this compound can be modeled using the Arrhenius equation:

Where:

-

= rate constant

-

= pre-exponential factor

-

= activation energy

-

= universal gas constant

-

= temperature in Kelvin

Experimental data on rate constants for various reactions involving this compound can be summarized as follows:

| Reaction Type | Rate Constant (k) | Temperature Range (°C) | Activation Energy (E_a) |

|---|---|---|---|

| Enzymatic Hydrolysis | 25 - 37 | ||

| Microbial Fermentation | 30 - 40 |

Mechanistic Pathways

The mechanism for enzymatic hydrolysis typically involves:

-

Substrate Binding : The ginsenoside binds to the active site of the enzyme.

-

Transition State Formation : The formation of a transition state occurs as the enzyme catalyzes the reaction.

-

Product Release : The product, this compound, is released from the enzyme, regenerating the active site.

In microbial fermentation, similar steps occur but involve different enzymatic pathways facilitated by gut microbiota .

Pharmacological Implications

The chemical reactions that produce this compound not only affect its availability but also its pharmacological properties:

-

Neuroprotective Effects : Studies indicate that this compound exhibits protective effects on neurons, potentially improving cognitive function.

-

Anti-inflammatory Properties : The compound has been shown to reduce inflammation markers in various studies.

-

Cancer Therapeutics : Preliminary research suggests that this compound may inhibit cancer cell proliferation through specific biochemical pathways.

科学研究应用

Anti-Cancer Properties

Compound K has demonstrated significant anti-cancer effects across several cancer types. Research indicates that it induces apoptosis in lung cancer cells via endoplasmic reticulum stress and calcium release mechanisms . In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (μM) | Method |

|---|---|---|

| HK-1 Nasopharyngeal Carcinoma | 11.5 | MTT assay |

| A549 Lung Cancer | 12.5 | MTT assay |

| MCF7 Breast Cancer | 12.5 | MTT assay |

| HT-29 Colon Cancer | Dose-dependent | MTT assay |

These findings suggest that this compound can selectively inhibit the growth of cancer cells while sparing normal cells .

Neuroprotective Effects

This compound has been investigated for its potential neuroprotective properties. Studies have shown that it can enhance cognitive function and reduce inflammation in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Mechanisms include:

- Increased Neurotransmitter Levels : Boosts serotonin and dopamine levels in the brain.

- Reduction of Inflammatory Biomarkers : Decreases markers associated with neuroinflammation.

In animal models, this compound has been linked to improved cognitive performance and reduced oxidative stress in the brain .

Anti-Diabetic Effects

Research indicates that this compound may improve insulin sensitivity and glucose metabolism. In diabetic rat models, it has been shown to enhance insulin secretion and reduce fasting serum insulin levels . These effects are attributed to its ability to modulate signaling pathways involved in glucose homeostasis.

Hepatoprotective Properties

This compound exhibits protective effects against liver damage by inhibiting c-Jun N-terminal kinase signaling pathways. It has been shown to mitigate hepatotoxicity induced by sodium valproate in experimental models . This hepatoprotective effect is crucial for preventing liver-related diseases.

Anti-Inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties by reducing nitric oxide levels and other inflammatory mediators in various studies . This suggests potential applications in treating inflammatory disorders.

Case Studies

Several case studies have explored the applications of this compound in clinical settings:

- A randomized controlled trial assessed the pharmacokinetics of this compound in healthy subjects, revealing how dietary factors influence its absorption and efficacy .

- Another study focused on the use of this compound in patients with colorectal cancer, indicating its potential role as a preventive agent against inflammation-related cancers .

作用机制

Compound K exerts its effects through multiple molecular mechanisms. It modulates various signaling pathways, including the inhibition of apoptotic proteins, regulation of cell growth, and impact on cell invasion and metastatic activity. The compound targets specific molecular pathways, such as the B-cell lymphoma 2 (Bcl2) to Bcl2 associated X (Bax) ratio, to induce apoptosis in cancer cells .

相似化合物的比较

Protopanaxadiol-type ginsenosides: These include ginsenosides Rb1, Rb2, Rc, and Rd.

Protopanaxatriol-type ginsenosides: These include ginsenosides Re, Rf, and Rg1.

Comparison: Compound K is unique due to its higher bioavailability and solubility compared to its parent ginsenosides. It exhibits more potent pharmacological activities, making it a valuable compound for therapeutic applications. Unlike other ginsenosides, this compound is not naturally present in ginseng plants and requires biotransformation for its production .

生物活性

Introduction

Compound K (CK), a deglycosylated metabolite of ginsenosides found in ginseng, has garnered significant attention due to its diverse biological activities. It is primarily produced through the biotransformation of ginsenosides Rb1, Rb2, and Rc by intestinal microbiota. This article reviews the extensive pharmacological properties of this compound, focusing on its anti-inflammatory, anti-diabetic, neuroprotective, and hepatoprotective effects, supported by various studies and data.

1. Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties through various mechanisms:

- Inhibition of Pro-inflammatory Cytokines : CK has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-induced RAW264.7 cells. It also reduces the expression of pro-inflammatory cytokines such as IL-1β and TNF-α by targeting pathways involving IRAK-1 and NF-κB .

- Model Studies : In animal models such as oxazolone-induced dermatitis and DSS-induced colitis, CK demonstrated a reduction in inflammatory markers and promoted recovery without adversely affecting healthy tissue .

| Model | Mechanism | Effect |

|---|---|---|

| LPS-induced RAW264.7 | iNOS, COX-2 | Inhibition of NO and PGE2 production |

| DSS-induced colitis | PXR/NF-κB | Reduced pro-inflammatory cytokines |

| Oxazolone dermatitis | Th cells | Decreased IFN-γ and IL-4 production |

2. Anti-diabetic Effects

Research indicates that this compound enhances insulin secretion and improves glucose metabolism:

- Insulin Sensitivity : CK has been found to enhance insulin secretion from pancreatic β-cells (MIN6 cells) and improve insulin signaling in adipocytes (3T3-L1 cells) by stimulating glucose uptake .

- Mechanistic Insights : In db/db mice models, CK suppressed gluconeogenesis via pathways involving AMPK and PI3K/Akt .

| Model | Mechanism | Effect |

|---|---|---|

| db/db mice | Plasma adiponectin | Enhanced insulin secretion |

| HFD/STZ-induced T2DM | PEPCK, G6Pase | Suppressed gluconeogenesis |

| 3T3-L1 adipocytes | GLUT4, AMPK | Stimulated glucose uptake |

3. Neuroprotective Effects

This compound shows promise in protecting neuronal health:

- Cognitive Improvement : Studies indicate that CK can ameliorate cognitive deficits in SCOP-induced cognitive dysfunction models by enhancing synaptic function and reducing oxidative stress through the Nrf2/Keap1 signaling pathway .

- Mechanisms of Action : CK interacts with amyloid-beta (Aβ) peptides to reduce their aggregation, thereby potentially mitigating Alzheimer's disease pathology .

| Study Focus | Mechanism | Findings |

|---|---|---|

| Neuronal Damage | Aβ42 Interaction | Reduced aggregation and improved cognitive function |

| Oxidative Stress | Nrf2/Keap1 pathway | Decreased oxidative damage |

4. Hepatoprotective Effects

The hepatoprotective properties of this compound have been documented in various studies:

- Liver Function Improvement : CK has been shown to protect against liver damage induced by toxins through modulation of oxidative stress pathways .

Clinical Trials

Recent clinical trials have highlighted the safety and efficacy of this compound:

- A randomized controlled trial involving 76 participants assessed the pharmacokinetics of CK at varying doses. Results indicated favorable absorption profiles compared to other ginsenosides like Rb1, with a significant increase in plasma levels after administration .

Mechanistic Studies

In vitro studies have elucidated the mechanisms by which CK exerts its biological effects:

属性

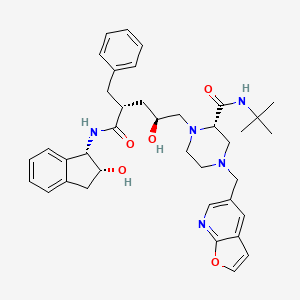

IUPAC Name |

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(furo[2,3-b]pyridin-5-ylmethyl)piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47N5O5/c1-38(2,3)41-36(47)32-24-42(22-26-18-28-13-16-48-37(28)39-21-26)14-15-43(32)23-30(44)19-29(17-25-9-5-4-6-10-25)35(46)40-34-31-12-8-7-11-27(31)20-33(34)45/h4-13,16,18,21,29-30,32-34,44-45H,14-15,17,19-20,22-24H2,1-3H3,(H,40,46)(H,41,47)/t29-,30+,32+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUFVRJUGFJQSI-PPJSLLJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=C6C(=C5)C=CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=C6C(=C5)C=CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160729-91-9 | |

| Record name | L 754394 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160729919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。